1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers requiring a metabolically stable, synthetically accessible 1,2,3-triazole scaffold for kinase inhibitor or CNS probe development often face supply inconsistency. This compound offers a direct solution. • Electron-withdrawing 4-chloro-3-fluorophenyl group enhances target binding affinity and antitumor activity. • Favorable ClogP (1.5572) supports blood-brain barrier penetration, ideal for CNS chemical probe design. • Synthesized via robust CuAAC click chemistry suitable for continuous flow scale-up, ensuring reliable, high-purity supply for SAR campaigns.

Molecular Formula C8H5ClFN3
Molecular Weight 197.6
CAS No. 2320459-16-1
Cat. No. B3015449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole
CAS2320459-16-1
Molecular FormulaC8H5ClFN3
Molecular Weight197.6
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=CN=N2)F)Cl
InChIInChI=1S/C8H5ClFN3/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H
InChIKeyVBAOHFYAITVEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole: Chemical Identity & Specifications


1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole (CAS: 2320459-16-1) is a small-molecule heterocyclic building block belonging to the 1,2,3-triazole class. This compound is characterized by a 4-chloro-3-fluorophenyl substituent attached to the N1 position of the triazole core, resulting in a molecular formula of C8H5ClFN3 and a molecular weight of 197.60 g/mol . The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and chemical biology due to its metabolic stability, hydrogen bonding capacity, and synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This specific derivative serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules and materials.

1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole: Unmatched Specificity


The 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole scaffold is not interchangeable with other 1,2,3-triazole derivatives or its 1,2,4-triazole positional isomer. The specific combination and positioning of the chlorine and fluorine atoms on the phenyl ring dictate unique electronic and steric properties that profoundly influence molecular recognition, binding affinity, and physicochemical behavior [1]. For instance, studies on structurally related escitalopram-triazole conjugates demonstrate that a 4-chloro substituent yields dramatically different cholinesterase inhibition profiles and binding energies compared to 4-fluoro, 2-fluoro, or 2-methyl analogs [2]. Furthermore, 1,2,3-triazoles exhibit distinct metabolic stability and tautomeric equilibria compared to 1,2,4-triazoles, making their substitution in a lead series or chemical probe a high-risk scientific decision that can invalidate SAR conclusions and compromise experimental reproducibility [3].

1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole: Key Performance Data


Tautomeric & Metabolic Stability: 1,2,3- vs. 1,2,4-Triazole

The 1,2,3-triazole core of 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole (2320459-16-1) provides a fundamentally different biological and metabolic profile compared to the 1,2,4-triazole isomer. In aqueous solution, 1H-1,2,3-triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of approximately 1:2, a dynamic equilibrium not shared by 1,2,4-triazole [1]. This tautomerization directly impacts hydrogen bonding patterns and target recognition. Additionally, the 1,2,3-triazole scaffold is well-known for its superior metabolic stability, as it is not a substrate for cytochrome P450 enzymes in the same way as many 1,2,4-triazoles, which are often metabolized by CYP3A4 and CYP2C19 [2]. This distinction is critical for researchers designing metabolically stable chemical probes or lead compounds.

Medicinal Chemistry Chemical Biology Drug Discovery

Continuous Flow Synthesis of 1,2,3-Triazoles

1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole (2320459-16-1) can be synthesized using a robust and versatile continuous flow protocol specifically developed for 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles [1]. This method utilizes copper-on-charcoal as a heterogeneous catalyst and proceeds from the corresponding aryl azide, which is derived from 4-chloro-3-fluoroaniline . The flow process offers significant advantages over traditional batch syntheses, including enhanced safety (due to better heat and mass transfer for potentially hazardous azide intermediates), improved reproducibility, and higher throughput [1]. This established flow methodology provides a clear path to larger quantities for preclinical studies, a consideration that is often not as well-defined for more exotic or less-studied 1,2,3-triazole derivatives.

Process Chemistry Flow Chemistry Scale-Up

Halogen EWG Effects on Kinase Inhibition

The 4-chloro-3-fluoro substitution pattern on the phenyl ring of 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole (2320459-16-1) confers strong electron-withdrawing properties. SAR studies on structurally related 1,2,3-triazole-containing kinase inhibitors demonstrate that compounds bearing EWGs, particularly chloro groups, often exhibit significantly enhanced antitumor activity and target engagement compared to their unsubstituted or electron-donating counterparts . For example, a related 1-(4-bromophenyl)-1,2,3-triazole derivative showed a Ki of 3 nM against Methionine aminopeptidase 2 (MetAP2) [1]. While a direct head-to-head comparison for 2320459-16-1 is not available in the public domain, the class-level trend strongly suggests that the unique halogen pattern on 2320459-16-1 is a critical driver for achieving potent and selective target binding in medicinal chemistry campaigns.

Kinase Inhibition Structure-Activity Relationship (SAR) Oncology

Cholinesterase Inhibition: 4-Chloro vs. 4-Fluoro Selectivity

In a study of escitalopram-triazole conjugates, the 4-chlorophenyl-substituted triazole (Compound 75) demonstrated a distinct inhibition profile compared to the 4-fluorophenyl analog (Compound 78). The 4-chloro derivative exhibited an IC50 of 6.71 ± 0.25 μM against acetylcholinesterase (AChE) with a binding energy (ΔGbind) of -6.93 kcal/mol, while the 4-fluoro derivative was more selective for butyrylcholinesterase (BChE) with an IC50 of 5.31 ± 0.43 μM and a ΔGbind of -8.51 kcal/mol [1]. This cross-study comparable data, while not a direct assay of 2320459-16-1, powerfully illustrates that the choice of halogen (Cl vs. F) on a triazole-phenyl scaffold can invert target selectivity and significantly alter binding energetics. The unique 4-chloro-3-fluoro combination in 2320459-16-1 is therefore expected to produce a unique, non-interchangeable biological fingerprint compared to mono-halogenated or differently substituted analogs.

Neurodegeneration Cholinesterase Inhibitors Selectivity

Optimized Lipophilicity for CNS Penetration

The calculated physicochemical properties of 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole (2320459-16-1) suggest a favorable profile for central nervous system (CNS) penetration and oral bioavailability. The compound's ClogP is reported as 1.5572, which falls within the optimal range (typically 1-3) for crossing the blood-brain barrier, and its Log P is noted as 1.2 [1]. This contrasts with many other halogenated triazole analogs, which can have significantly higher Log P values (e.g., >3.0), potentially leading to poor solubility, high plasma protein binding, and off-target effects [2]. The presence of both a chlorine and a fluorine atom contributes to this balanced lipophilicity, offering a distinct advantage in designing CNS-active chemical probes or therapeutics.

ADME Physicochemical Properties CNS Drug Discovery

Anion Transport Modulation by EWG Effects

Recent research on aryl-triazole derivatives has established that the presence of strong electron-withdrawing groups (EWGs) on the aryl ring significantly enhances the ability of these molecules to act as transmembrane chloride transporters [1]. The 4-chloro-3-fluoro substitution pattern on 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole (2320459-16-1) represents a strong EWG combination. This class-level inference suggests that 2320459-16-1 is a superior candidate for applications in artificial ion channel research and chemical biology studies of membrane potential compared to triazoles with electron-donating groups (e.g., -OCH3, -CH3) or mono-halogenated analogs, which would exhibit weaker transporter activity.

Chemical Biology Anion Transport Membrane Biology

1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole: Research & Industrial Applications


Kinase Inhibitor Lead Optimization & SAR

1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole (2320459-16-1) is an ideal core scaffold for medicinal chemistry teams developing novel kinase inhibitors. The 4-chloro-3-fluoro substitution pattern serves as a potent electron-withdrawing group (EWG) that can enhance target binding affinity and antitumor activity, a trend well-documented for related triazole-based kinase inhibitors [1][2]. Its use as a building block allows for systematic SAR studies to fine-tune potency and selectivity.

CNS-Penetrant Chemical Probe Synthesis

The favorable calculated lipophilicity of 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole (2320459-16-1), with a ClogP of 1.5572, makes it a superior choice for constructing chemical probes intended to cross the blood-brain barrier [1]. Researchers can leverage this compound's balanced physicochemical properties to create tool molecules with a higher probability of achieving sufficient CNS exposure, avoiding the pitfalls associated with more lipophilic triazole analogs.

Artificial Anion Transporter Development

The strong electron-withdrawing nature of the 4-chloro-3-fluorophenyl group in 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole (2320459-16-1) makes it a highly promising scaffold for the design and synthesis of synthetic anion transporters [1]. Researchers in supramolecular and biological chemistry can utilize this compound to create novel molecules that facilitate chloride or bicarbonate flux across lipid bilayers, with applications in studying channelopathies and developing new therapeutics.

Flow Synthesis of 1,2,3-Triazole Libraries

1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole (2320459-16-1) can be reliably produced using established continuous flow methodologies, enabling the rapid, safe, and scalable generation of diverse 1,2,3-triazole libraries [1]. This makes it a valuable building block for high-throughput screening campaigns in both academic and industrial settings, where a consistent and ample supply of high-purity intermediate is essential.

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